Antiviral Drug DiscoveryDengue VirusNS4B Inhibitor
Select (+)-JNJ-A07 for unmatched picomolar potency (EC50 0.1 nM vs DENV-2) and pan-serotype coverage across 21 clinical isolates. This (+) enantiomer is 310-fold more potent than its (-) counterpart, ensuring robust assay signals (SI > 5,000) and a high barrier to resistance for reproducible in vivo and mechanistic studies.
Molecular FormulaC28H26ClF3N2O6
Molecular Weight579.0 g/mol
Cat. No.B10830086
⚠ Attention: For research use only. Not for human or veterinary use.
(+)-JNJ-A07: A Pan-Serotype Dengue Virus NS4B Inhibitor for Antiviral Research and Preclinical Development
(+)-JNJ-A07 (CAS 2135640-93-4) is a highly potent, orally active small molecule inhibitor of dengue virus (DENV) that targets the viral NS3-NS4B protein interaction [1]. It belongs to the class of indoline-based NS4B inhibitors and exhibits pan-serotype antiviral activity across all four DENV serotypes (DENV-1 to DENV-4) [1]. The compound is a research tool and preclinical development candidate that has demonstrated efficacy in mouse infection models and has been profiled extensively for its pharmacokinetic properties [1]. Importantly, the (+) enantiomer is the active form, while its (-) counterpart displays significantly reduced potency .
[1] Kaptein SJF, Goethals O, Kiemel D, et al. A pan-serotype dengue virus inhibitor targeting the NS3-NS4B interaction. Nature. 2021;598:504-509. DOI: 10.1038/s41586-021-03990-6. View Source
Why (+)-JNJ-A07 Cannot Be Substituted with Generic NS4B Inhibitors: Critical Evidence of Superior Potency, Broad-Spectrum Coverage, and Distinct Mechanism
Generic substitution among dengue NS4B inhibitors is not scientifically valid due to profound differences in antiviral potency, serotype coverage, stereospecific activity, and resistance barrier profiles. While multiple NS4B-targeting compounds exist—including NITD-688, JNJ-1802 (mosnodenvir), and SDM25N—they exhibit EC50 values ranging from low nanomolar to micromolar, with varying efficacy across serotypes and distinct resistance mutation patterns [1]. (+)-JNJ-A07 is distinguished by its picomolar potency against DENV-2 (EC50 = 0.1 nM in Vero cells) and nanomolar-to-picomolar activity across a panel of 21 clinically diverse isolates representing all four serotypes [1]. The stereochemistry is critical: the (-) enantiomer shows an EC50 of 31 nM—a ~310-fold loss of potency—demonstrating that chiral purity is essential for activity . Furthermore, JNJ-A07 prevents de novo formation of the viral replication complex by blocking NS2B/NS3 interaction with the NS4A-2K-NS4B cleavage intermediate, a mechanism shared with NITD-688 but distinct from other NS4B inhibitors like SDM25N that operate through different binding modes [2]. These quantitative and mechanistic differences preclude interchangeable use of alternative NS4B inhibitors in research or development settings.
[1] Kaptein SJF, Goethals O, Kiemel D, et al. A pan-serotype dengue virus inhibitor targeting the NS3-NS4B interaction. Nature. 2021;598:504-509. DOI: 10.1038/s41586-021-03990-6. View Source
[2] Kiemel D, Kroon A, et al. Pan-serotype dengue virus inhibitor JNJ-A07 targets NS4A-2K-NS4B interaction with NS2B/NS3 and blocks replication organelle formation. Nat Commun. 2024;15:6080. DOI: 10.1038/s41467-024-50437-3. View Source
(+)-JNJ-A07 Quantitative Differentiation Guide: Head-to-Head Evidence vs. NS4B Inhibitor Comparators
Picomolar DENV-2 Antiviral Potency: ~310-Fold More Potent Than (-)-JNJ-A07 Enantiomer
(+)-JNJ-A07 demonstrates an EC50 of 0.1 nM against DENV-2 strain 16681 in Vero cells . In stark contrast, the (-) enantiomer exhibits an EC50 of 31 nM under identical assay conditions, representing a 310-fold reduction in antiviral potency . This stereospecificity is critical for procurement: only the (+) enantiomer delivers picomolar-level inhibition required for high-sensitivity applications.
Antiviral Drug DiscoveryDengue VirusNS4B Inhibitor
Evidence Dimension
Antiviral potency (EC50) against DENV-2
Target Compound Data
0.1 nM
Comparator Or Baseline
(-)-JNJ-A07: 31 nM
Quantified Difference
310-fold more potent
Conditions
Vero cells, DENV-2 strain 16681
Why This Matters
Procurement of the correct enantiomer is essential; use of racemic mixture or (-) enantiomer will yield severely compromised antiviral activity.
Antiviral Drug DiscoveryDengue VirusNS4B Inhibitor
Superior Pan-Serotype Coverage vs. NITD-688: Picomolar Activity Across 21 Clinical Isolates
(+)-JNJ-A07 exhibits nanomolar to picomolar activity against a panel of 21 clinical isolates representing the natural genetic diversity of all four DENV serotypes, with EC50 values ranging from <0.1 nM to ~7 nM [1]. In comparison, NITD-688, another NS4B inhibitor, shows EC50 values of 8-38 nM against the four DENV serotypes , representing an approximate 80- to 380-fold lower potency ceiling for the most sensitive serotypes.
[1] Kaptein SJF, Goethals O, Kiemel D, et al. A pan-serotype dengue virus inhibitor targeting the NS3-NS4B interaction. Nature. 2021;598:504-509. DOI: 10.1038/s41586-021-03990-6. View Source
High Barrier to Resistance: Multiple Mutations Required vs. Single Mutations for NITD-688 and SDM25N
Resistance selection studies reveal that (+)-JNJ-A07 requires multiple clustered mutations in NS4B for resistance to emerge, indicating a high barrier to resistance [1]. In contrast, the NS4B inhibitor NITD-688 selects for single amino acid substitutions (e.g., P104L) that confer resistance, as does SDM25N, where a single NS4B mutation (P104L) also provides resistance [2]. This qualitative difference—though not expressed as a numeric ratio—represents a significant advantage for long-term in vitro studies or in vivo efficacy models where viral escape is a concern.
Antiviral ResistanceViral EvolutionDrug Discovery
Evidence Dimension
Resistance barrier (qualitative assessment)
Target Compound Data
Requires multiple clustered mutations in NS4B
Comparator Or Baseline
NITD-688 and SDM25N: single point mutation (P104L) confers resistance
Quantified Difference
Not quantified; qualitative difference in resistance barrier
Conditions
In vitro resistance selection assays
Why This Matters
For experiments requiring prolonged compound exposure or combination studies, JNJ-A07's high resistance barrier reduces the risk of viral breakthrough.
Antiviral ResistanceViral EvolutionDrug Discovery
[1] Kaptein SJF, Goethals O, Kiemel D, et al. A pan-serotype dengue virus inhibitor targeting the NS3-NS4B interaction. Nature. 2021;598:504-509. DOI: 10.1038/s41586-021-03990-6. View Source
[2] van Cleef KWR, et al. Identification of a new dengue virus inhibitor that targets the viral NS4B protein and restricts genomic RNA replication. Antiviral Res. 2013;99:165-171. DOI: 10.1016/j.antiviral.2013.05.011. View Source
Favorable Oral Pharmacokinetics: Bioavailability (F) of 67% in Mice Supports Preclinical In Vivo Studies
Following oral administration at 10 mg/kg in male CD-1 mice, (+)-JNJ-A07 achieves a Cmax of 2,100 ng/mL, AUC(0-inf) of 19,000 h*ng/mL, and an oral bioavailability (F) of 67% [1]. The compound demonstrates a plasma clearance (CLp) of 36 mL/min/kg and a terminal half-life (t1/2) of 2.9 hours following intravenous dosing (2.5 mg/kg) [1]. These parameters confirm that (+)-JNJ-A07 has favorable oral pharmacokinetics suitable for in vivo efficacy studies in rodent models, distinguishing it from earlier NS4B inhibitors like SDM25N, which lack reported oral bioavailability data [2].
PharmacokineticsOral BioavailabilityMouse Model
Evidence Dimension
Oral pharmacokinetic parameters in mice
Target Compound Data
F = 67%; Cmax = 2,100 ng/mL; AUC(0-inf) = 19,000 h*ng/mL; t1/2 = 2.9 h
Comparator Or Baseline
SDM25N: no oral PK data reported; other early NS4B inhibitors lack robust oral exposure
Quantified Difference
F = 67% (moderate to high oral bioavailability)
Conditions
Male CD-1 mice, 10 mg/kg oral gavage, PEG400/water formulation
Why This Matters
The established oral PK profile enables immediate use in mouse efficacy models without additional formulation optimization.
PharmacokineticsOral BioavailabilityMouse Model
[1] Kaptein SJF, Goethals O, Kiemel D, et al. Extended Data Table 2: Pharmacokinetic properties of JNJ-A07 in mice and rats. Nature. 2021;598. DOI: 10.1038/s41586-021-03990-6. View Source
[2] van Cleef KWR, et al. Identification of a new dengue virus inhibitor that targets the viral NS4B protein and restricts genomic RNA replication. Antiviral Res. 2013;99:165-171. DOI: 10.1016/j.antiviral.2013.05.011. View Source
Selective Blockade of De Novo Replication Organelle Formation: Mechanistic Differentiation from Host-Targeting Antivirals
Photoaffinity labeling studies confirm that (+)-JNJ-A07 binds to NS4B and its precursor NS4A-2K-NS4B, specifically blocking the interaction between the NS2B/NS3 protease/helicase complex and the NS4A-2K-NS4B cleavage intermediate [1]. This interaction is essential for de novo formation of vesicle packets (VPs), the sites of DENV RNA replication [1]. Critically, JNJ-A07 blocks new VP biogenesis but has minimal effect on pre-existing replication complexes, a mechanism shared with NITD-688 but distinct from host-targeting antivirals that may exhibit cytotoxicity [2]. The selectivity index (SI = CC50/EC50) for JNJ-A07 exceeds 5,000 in Vero cells, confirming high target specificity and low cytotoxicity [3].
Mechanism of ActionViral ReplicationReplication Organelle
Evidence Dimension
Mechanism and selectivity index
Target Compound Data
SI > 5,000; blocks NS2B/NS3-NS4A-2K-NS4B interaction; spares established VPs
Comparator Or Baseline
Host-targeting antivirals: generally lower SI due to off-target effects; other NS4B inhibitors share mechanism but with lower potency
Quantified Difference
SI > 5,000 (high selectivity)
Conditions
Vero cells, DENV-2 16681, CC50 > 500 nM
Why This Matters
The high selectivity index and defined mechanism provide confidence for in vivo studies where cytotoxicity must be minimized.
Mechanism of ActionViral ReplicationReplication Organelle
[1] Kiemel D, Kroon A, et al. Pan-serotype dengue virus inhibitor JNJ-A07 targets NS4A-2K-NS4B interaction with NS2B/NS3 and blocks replication organelle formation. Nat Commun. 2024;15:6080. DOI: 10.1038/s41467-024-50437-3. View Source
[2] Kaptein SJF, Goethals O, Kiemel D, et al. A pan-serotype dengue virus inhibitor targeting the NS3-NS4B interaction. Nature. 2021;598:504-509. DOI: 10.1038/s41586-021-03990-6. View Source
[3] Kaptein SJF, Goethals O, Kiemel D, et al. Extended Data Table 1: Antiviral activity of analogues of JNJ-A07 and NITD-688. Nature. 2021;598. DOI: 10.1038/s41586-021-03990-6. View Source
Optimal Application Scenarios for (+)-JNJ-A07 in Dengue Antiviral Research and Preclinical Development
Pan-Serotype DENV In Vitro Efficacy Screening
(+)-JNJ-A07 is ideally suited as a positive control compound for high-throughput screening campaigns targeting DENV NS3-NS4B interaction or for profiling antiviral activity across diverse DENV clinical isolates. Its picomolar potency against DENV-2 (EC50 = 0.1 nM) and nanomolar-to-picomolar activity across a 21-isolate panel representing all four serotypes ensures robust assay signal at low concentrations [1]. The high selectivity index (SI > 5,000) minimizes confounding cytotoxicity, making it a reliable reference standard for antiviral potency comparisons [2].
In Vivo Efficacy Studies in DENV Mouse Models
With a well-characterized oral pharmacokinetic profile (F = 67% at 10 mg/kg, Cmax = 2,100 ng/mL, AUC(0-inf) = 19,000 h*ng/mL) and demonstrated efficacy in mouse infection models, (+)-JNJ-A07 is directly applicable to in vivo proof-of-concept studies [1]. The compound reduces viral load in AG129 mice even when treatment is initiated at peak viremia, making it suitable for therapeutic intervention studies [1]. Its high barrier to resistance reduces the likelihood of viral breakthrough during multi-day dosing regimens [3].
Mechanistic Studies of DENV Replication Organelle Biogenesis
(+)-JNJ-A07 serves as a precise chemical probe for investigating the early steps of DENV replication organelle formation. The compound's selective blockade of the NS2B/NS3 interaction with the NS4A-2K-NS4B cleavage intermediate—without disrupting pre-existing vesicle packets—enables temporal dissection of VP biogenesis [4]. This property is particularly valuable for high-resolution imaging studies and for distinguishing de novo replication complex assembly from maintenance of established complexes [4].
Benchmarking Novel DENV NS4B Inhibitors
As one of the most potent and well-characterized NS4B inhibitors published to date, (+)-JNJ-A07 provides a rigorous benchmark for evaluating next-generation DENV NS4B inhibitors. Its EC50 of 0.1 nM against DENV-2 and activity across 21 clinical isolates set a high standard for potency and breadth of coverage [1]. Researchers developing new NS4B-targeting compounds can use (+)-JNJ-A07 as a head-to-head comparator to assess whether novel chemical series achieve meaningful improvements in potency, resistance barrier, or pharmacokinetic properties [3].
[1] Kaptein SJF, Goethals O, Kiemel D, et al. A pan-serotype dengue virus inhibitor targeting the NS3-NS4B interaction. Nature. 2021;598:504-509. DOI: 10.1038/s41586-021-03990-6. View Source
[2] Kaptein SJF, Goethals O, Kiemel D, et al. Extended Data Table 1: Antiviral activity of analogues of JNJ-A07 and NITD-688. Nature. 2021;598. DOI: 10.1038/s41586-021-03990-6. View Source
[3] Kaptein SJF, Goethals O, Kiemel D, et al. A pan-serotype dengue virus inhibitor targeting the NS3-NS4B interaction. Nature. 2021;598:504-509. DOI: 10.1038/s41586-021-03990-6. View Source
[4] Kiemel D, Kroon A, et al. Pan-serotype dengue virus inhibitor JNJ-A07 targets NS4A-2K-NS4B interaction with NS2B/NS3 and blocks replication organelle formation. Nat Commun. 2024;15:6080. DOI: 10.1038/s41467-024-50437-3. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.